molecular formula C12H27NS B1201805 2-(Decylamino)ethanethiol CAS No. 5891-06-5

2-(Decylamino)ethanethiol

Cat. No.: B1201805
CAS No.: 5891-06-5
M. Wt: 217.42 g/mol
InChI Key: WOWHRXFAFVDNAP-UHFFFAOYSA-N
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Description

2-(Decylamino)ethanethiol: is an organic compound with the molecular formula C12H27NS . It is characterized by the presence of a decylamino group attached to an ethanethiol backbone. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylamino)ethanethiol typically involves the reaction of decylamine with 2-chloroethanethiol. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The general reaction scheme is as follows:

Decylamine+2-ChloroethanethiolThis compound+HCl\text{Decylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} + \text{HCl} Decylamine+2-Chloroethanethiol→this compound+HCl

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Decylamino)ethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to its thiol form from disulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol form.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Decylamino)ethanethiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of thiol-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Decylamino)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways. The decylamino group can interact with hydrophobic regions of proteins or membranes, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)ethanethiol
  • 2-(Dimethylamino)ethanethiol
  • 2-(Diethylamino)ethanethiol

Comparison

2-(Decylamino)ethanethiol is unique due to its longer alkyl chain (decyl group), which imparts distinct hydrophobic properties compared to shorter-chain analogs like 2-(Butylamino)ethanethiol or 2-(Dimethylamino)ethanethiol. This difference in chain length can influence its solubility, reactivity, and interaction with biological molecules.

Properties

IUPAC Name

2-(decylamino)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWHRXFAFVDNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064052
Record name Ethanethiol, 2-(decylamino)-
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Molecular Weight

217.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5891-06-5
Record name 2-(Decylamino)ethanethiol
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Record name 2-(N-Decylamino)-ethanethiol
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Record name 2-(Decylamino)ethanethiol
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Record name Ethanethiol, 2-(decylamino)-
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Record name 2-(decylamino)ethanethiol
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Record name 2-(N-DECYLAMINO)ETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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